4-bromo-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
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Overview
Description
4-BROMO-2-[(E)-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine, nitrophenyl, phenylamino, and triazinyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 4-BROMO-2-[(E)-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-bromosalicylaldehyde with aniline in ethanol, followed by further reactions to introduce the nitrophenyl and triazinyl groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and nitrophenyl groups can participate in substitution reactions, often using reagents like bromine or nitric acid under controlled conditions.
Reduction and Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Condensation Reactions: The phenylamino and triazinyl groups can form condensation products with other aromatic compounds under acidic or basic conditions.
Scientific Research Applications
4-BROMO-2-[(E)-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple functional groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . The triazinyl group, in particular, is known to interact with nucleic acids and proteins, potentially disrupting their normal function .
Comparison with Similar Compounds
Similar compounds include:
2-Bromo-4-methylphenol: Shares the bromophenol structure but lacks the nitrophenyl and triazinyl groups, resulting in different chemical behavior and applications.
4-Bromo-2-[(phenylimino)methyl]phenol:
2-Bromo-6-[(4-bromo-2-methylphenylimino)methyl]-4-chlorophenol: Another related compound with distinct substituents that influence its chemical properties and applications.
Properties
Molecular Formula |
C22H17BrN8O3 |
---|---|
Molecular Weight |
521.3 g/mol |
IUPAC Name |
2-[(E)-[[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-bromophenol |
InChI |
InChI=1S/C22H17BrN8O3/c23-15-6-11-19(32)14(12-15)13-24-30-22-28-20(25-16-4-2-1-3-5-16)27-21(29-22)26-17-7-9-18(10-8-17)31(33)34/h1-13,32H,(H3,25,26,27,28,29,30)/b24-13+ |
InChI Key |
QQVKKPOTYAITRI-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)Br)O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)Br)O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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